2-Methyl-6-morpholinopyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYNZTGBWLAAPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652766 |

Source

|

| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28732-85-6 |

Source

|

| Record name | 2-Methyl-6-(4-morpholinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28732-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step process commencing with the widely available precursor, 4,6-dihydroxy-2-methylpyrimidine. This whitepaper elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols for each synthetic transformation. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical literature. All quantitative data is summarized for clarity, and key transformations are visualized through mechanistic diagrams to provide a comprehensive resource for chemists and pharmaceutical scientists.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a privileged scaffold in drug design. This compound (Target Compound 3 ) incorporates key pharmacophoric features: a pyrimidine core, a secondary amine (morpholine), and a primary amine, presenting a versatile template for library synthesis and lead optimization programs.

This guide details a logical and field-proven synthetic route starting from a common pyrimidine precursor. The pathway involves an initial chlorination to activate the pyrimidine ring, followed by two sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This approach offers a reliable and scalable method for accessing the title compound.

Overall Synthetic Pathway

The synthesis of this compound is achieved via a three-step sequence, as illustrated below. The strategy hinges on the initial conversion of a dihydroxypyrimidine to a more reactive dichlorinated intermediate, which then undergoes sequential amination.

Caption: Chlorination of 4,6-dihydroxy-2-methylpyrimidine (1).

Mechanistic Insight & Experimental Rationale

The chlorination is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Thionyl chloride is often preferred for its operational simplicity and the volatile nature of its byproducts (SO₂ and HCl). The reaction proceeds through the conversion of the pyrimidine's keto groups into enolates, which then attack the chlorinating agent. This forms a reactive intermediate that readily eliminates to yield the aromatic dichlorinated product 2 . The use of a solvent like acetonitrile and elevated temperatures (reflux) is necessary to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 2-Methyl-4,6-dichloropyrimidine (2)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4,6-dihydroxy-2-methylpyrimidine (1 ) (5.0 g, 0.04 mol).

-

Reagent Addition: Suspend the starting material in acetonitrile (50 mL). To this suspension, carefully add thionyl chloride (18.9 g, 11.5 mL, 0.16 mol) in a fume hood.

-

Reaction: Heat the reaction mixture to 80°C (reflux) and maintain for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and acetonitrile by distillation under reduced pressure.

-

Isolation: Slowly and cautiously pour the concentrated residue onto 50 g of crushed ice with stirring.

-

Purification: The precipitated white solid is collected by vacuum filtration. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Methyl-4,6-dichloropyrimidine (2 ) as a white solid.[1]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |

| 4,6-Dihydroxy-2-methylpyrimidine | 126.11 | 5.0 g | 1.0 |

| Thionyl Chloride | 118.97 | 18.9 g (11.5 mL) | 4.0 |

| Acetonitrile | 41.05 | 50 mL | Solvent |

| Expected Yield | ~94% [1] |

Part 2: Sequential Amination for the Synthesis of the Target Compound (3)

With the activated intermediate 2 in hand, the synthesis proceeds via two sequential SNAr reactions. The key to this strategy is controlling the introduction of two different amine nucleophiles—morpholine and ammonia.

Step 2a: First Nucleophilic Aromatic Substitution with Morpholine

Due to the electronic symmetry of 2-Methyl-4,6-dichloropyrimidine (2 ), the initial substitution with morpholine will yield a single monosubstituted product, 4-chloro-2-methyl-6-morpholinopyrimidine.

Caption: Monosubstitution of intermediate (2) with morpholine.

The SNAr mechanism involves two principal steps. First, the nucleophile (morpholine) attacks one of the electron-deficient carbons (C4 or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), which neutralizes the hydrochloric acid generated during the reaction, preventing protonation of the morpholine nucleophile.

Caption: The two-step process of Nucleophilic Aromatic Substitution (SNAr).

-

Setup: Dissolve 2-Methyl-4,6-dichloropyrimidine (2 ) (1.63 g, 10 mmol) in tetrahydrofuran (THF, 50 mL) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Reagent Addition: Add triethylamine (1.11 g, 1.53 mL, 11 mmol) followed by the dropwise addition of morpholine (0.87 g, 0.87 mL, 10 mmol).

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

-

Work-up: Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography to yield the desired monosubstituted product.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |

| 2-Methyl-4,6-dichloropyrimidine | 163.00 | 1.63 g | 1.0 |

| Morpholine | 87.12 | 0.87 g | 1.0 |

| Triethylamine | 101.19 | 1.11 g | 1.1 |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | Solvent |

Step 2b: Second Nucleophilic Aromatic Substitution with Ammonia

The final step involves the displacement of the remaining chlorine atom with an amino group using ammonia as the nucleophile. The electron-donating morpholine group attached to the ring slightly deactivates it towards further nucleophilic attack. Consequently, this step typically requires more forcing conditions, such as elevated temperature and pressure, to proceed efficiently.

Caption: Final amination step to yield the target compound (3).

-

Setup: Place the 4-chloro-2-methyl-6-morpholinopyrimidine intermediate (2.14 g, 10 mmol) into a high-pressure reaction vessel.

-

Reagent Addition: Add ethanol (20 mL) and a concentrated aqueous solution of ammonia (28-30%, 20 mL, excess).

-

Reaction: Seal the vessel securely and heat the mixture to 130°C in an oil bath behind a safety shield. Maintain this temperature for 12-18 hours with stirring.

-

Work-up: After cooling the vessel to room temperature, carefully vent and open it in a fume hood. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Isolation: The resulting solid can be suspended in water and collected by filtration.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the final product, this compound (3 ), as a purified solid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Role |

| 4-Chloro-2-methyl-6-morpholinopyrimidine | 213.66 | 2.14 g | Substrate |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 20 mL | Nucleophile/Solvent |

| Ethanol | 46.07 | 20 mL | Solvent |

Conclusion

This guide outlines a clear and efficient three-step synthesis for this compound. The pathway leverages a common starting material and employs well-understood, high-yielding reactions, namely chlorination and nucleophilic aromatic substitution. By carefully controlling stoichiometry and reaction conditions, the sequential introduction of morpholine and ammonia onto the pyrimidine core can be achieved with high regioselectivity. The detailed protocols and mechanistic insights provided herein serve as a valuable and practical resource for researchers engaged in the synthesis of novel pyrimidine derivatives for drug discovery and development.

References

- Arnold, L.D., Maag, H., & Turner, Jr., W.W. (2016). Substituted pyrimidines. WO 2016/168619 A1.

- BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

-

Large, J.M., et al. (2011). Discovery and characterisation of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as a new class of PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 836-851. [Link]

-

MacCoss, M., & Robins, M. J. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 47(5), 1536-1547. [Link]

-

Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(18), 4043-4046. [Link]

-

Afanasyev, O. I., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(20), 3782. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-morpholinopyrimidin-4-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-6-morpholinopyrimidin-4-amine (CAS No: 28732-85-6), a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into the compound's structural characteristics, predicted and experimental properties, and provides a plausible synthetic route based on established methodologies for related analogues. Furthermore, it explores the potential biological significance of this scaffold, drawing insights from studies on similar morpholinopyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The incorporation of a morpholine moiety, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound combines these features, making it a compound of significant interest for the development of novel bioactive molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems. This guide synthesizes available data to present a detailed profile of this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the bedrock of scientific research. This compound is systematically identified by the following descriptors:

-

IUPAC Name: 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine

-

CAS Number: 28732-85-6[1]

-

Molecular Formula: C₉H₁₄N₄O[1]

-

Molecular Weight: 194.23 g/mol [1]

-

Canonical SMILES: CC1=NC(=NC(=C1)N)N2CCOCC2

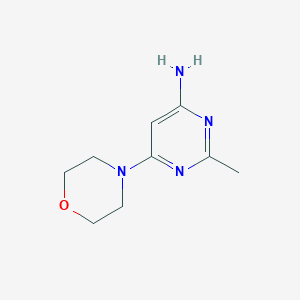

The molecular structure, depicted below, reveals a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and a morpholine ring attached via a nitrogen atom at the 6-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for its application in research and development. The following table summarizes the available experimental and computationally predicted properties of this compound.

| Property | Value | Source |

| Physical State | Solid (predicted based on melting point) | - |

| Melting Point | 209-211 °C | Literature |

| Boiling Point | Not available (predicted to be high) | - |

| Solubility | Not experimentally determined. Predicted to be soluble in polar organic solvents. | - |

| pKa (predicted) | 7.09 ± 0.10 | ChemicalBook |

| LogP (predicted) | 0.20382 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 64.27 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 5 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Expert Insights:

-

The reported melting point of 209-211 °C suggests that the compound is a stable solid at room temperature, which is advantageous for handling and storage. The high melting point is indicative of strong intermolecular forces, likely including hydrogen bonding from the amine group and dipole-dipole interactions.

-

The predicted pKa of 7.09 suggests that the compound will be partially protonated at physiological pH (7.4). The most likely site of protonation is the pyrimidine ring nitrogen, which would be in equilibrium with the protonated exocyclic amine. This property is crucial for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

The predicted LogP value of 0.20382 indicates that the compound is relatively hydrophilic. This, combined with a moderate TPSA of 64.27 Ų, suggests good potential for oral bioavailability, as it falls within the parameters of Lipinski's rule of five.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous substituted pyrimidines. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative, followed by functional group interconversion.

A likely synthetic pathway would start from a readily available pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a sequential nucleophilic aromatic substitution.

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine

-

To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base, for example, triethylamine (1.1 eq).

-

To this mixture, add morpholine (1.05 eq) dropwise at room temperature. The choice of a slight excess of morpholine ensures the complete consumption of the starting material. The rationale for using a base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford the pure 4-chloro-2-methyl-6-morpholinopyrimidine.

Step 2: Synthesis of this compound

-

The intermediate, 4-chloro-2-methyl-6-morpholinopyrimidine (1.0 eq), is dissolved in a suitable solvent, often a high-boiling alcohol like n-butanol or placed in a sealed pressure vessel.

-

A solution of ammonia in a solvent (e.g., aqueous ammonia) or ammonia gas is introduced in excess. The use of a sealed vessel and elevated temperature is necessary to facilitate the displacement of the less reactive chlorine atom at the 4-position by ammonia.

-

The reaction is heated to a high temperature (e.g., 120-150 °C) for an extended period (12-24 hours).

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

This proposed synthesis is robust and relies on well-established chemical transformations, ensuring its reproducibility and scalability.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected in the region of δ 2.2-2.5 ppm.

-

Morpholine Protons (-CH₂-N- and -CH₂-O-): Two multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen will likely appear downfield (δ 3.5-3.8 ppm) compared to those adjacent to the oxygen (δ 3.7-4.0 ppm).

-

Pyrimidine Ring Proton (-CH=): A singlet integrating to 1 proton, expected in the aromatic region, likely around δ 5.5-6.5 ppm. The upfield shift compared to a typical aromatic proton is due to the electron-donating nature of the amine and morpholine substituents.

-

Amine Protons (-NH₂): A broad singlet integrating to 2 protons, the chemical shift of which will be highly dependent on the solvent and concentration, but typically expected in the range of δ 4.5-6.0 ppm.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

-

Morpholine Carbons (-CH₂-N- and -CH₂-O-): Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will be around δ 45-50 ppm, and those adjacent to the oxygen will be further downfield, around δ 65-70 ppm.

-

Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the methyl group (C2) and the carbon bearing the morpholine group (C6) will be significantly downfield due to the attachment of heteroatoms. The carbon bearing the amine group (C4) will also be downfield. The unsubstituted carbon (C5) will be the most upfield of the ring carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H Stretching (Amine): Two medium-intensity sharp bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of the methyl and morpholine C-H bonds.

-

N-H Bending (Amine): A medium to strong band around 1600-1650 cm⁻¹.

-

C=N and C=C Stretching (Pyrimidine Ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Strong bands in the 1200-1350 cm⁻¹ region.

-

C-O-C Stretching (Morpholine): A strong, characteristic band around 1115 cm⁻¹.

Mass Spectrometry

-

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z = 194. Key fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺), and fragmentation of the morpholine ring.

Biological and Pharmacological Context

While there is no specific biological data available for this compound, the broader class of morpholinopyrimidine derivatives has been extensively investigated for various therapeutic applications. Notably, related compounds have demonstrated significant anti-inflammatory activity . For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Several of these compounds showed potent anti-inflammatory effects.

The structural motifs present in this compound, specifically the substituted pyrimidine core and the morpholine ring, are frequently found in kinase inhibitors. The nitrogen atoms in the pyrimidine and morpholine rings can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor, facilitating interactions with the hinge region of kinase active sites.

Given this context, it is plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel anti-inflammatory agents, kinase inhibitors, or other therapeutic molecules. Further biological evaluation is warranted to explore its potential pharmacological activities.

Conclusion

This compound is a well-defined chemical entity with a promising profile for applications in medicinal chemistry. This guide has consolidated the available data on its physicochemical properties, including its chemical identity, a literature-reported melting point, and several key predicted parameters that suggest favorable drug-like characteristics. A plausible and robust synthetic route has been outlined, providing a clear path for its preparation in a laboratory setting. Although experimental spectroscopic data is currently lacking, a detailed prediction of its NMR, IR, and mass spectra has been provided to aid in its future characterization. The established biological activities of closely related analogues, particularly in the area of anti-inflammatory research, highlight the potential of this compound as a valuable building block for the discovery of new therapeutic agents. This technical guide serves as a comprehensive starting point for any researcher or drug development professional interested in exploring the chemistry and potential applications of this compound.

References

-

PubChem. N4-methyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. [Link]

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. [Link]

-

Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19265-19277. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine (CAS 28732-85-6): A Scaffolding for Kinase Inhibition and Anti-inflammatory Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, potential synthetic routes, and explore its likely mechanisms of action based on the biological activities of structurally related morpholinopyrimidine derivatives. This guide will further provide detailed, field-proven protocols for investigating its potential as a kinase inhibitor and an anti-inflammatory agent.

Introduction: The Prominence of the Morpholinopyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a morpholine moiety, the resulting morpholinopyrimidine scaffold often exhibits enhanced aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1] this compound (Figure 1) emerges as a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors and anti-inflammatory therapeutics.[2][3] Its structure presents multiple points for diversification, allowing for the fine-tuning of its biological activity.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and for the development of in vitro and in vivo assays.

| Property | Value | Source |

| CAS Number | 28732-85-6 | [4] |

| Molecular Formula | C₉H₁₄N₄O | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Canonical SMILES | CC1=NC(=NC(=C1)N)N2CCOCC2 | [4] |

| Topological Polar Surface Area (TPSA) | 64.27 Ų | [4] |

| Predicted logP | 0.20382 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

| Predicted pKa | 7.09 ± 0.10 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Synthesis Strategies: A-Roadmap to this compound and its Analogs

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 2-Methyl-4,6-dichloropyrimidine is a common and commercially available starting material for the synthesis of 2,4,6-trisubstituted pyrimidines.

-

Step 1: Morpholine Addition: The first nucleophilic substitution with morpholine is typically performed under basic conditions to neutralize the HCl byproduct. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to avoid competition with the morpholine nucleophile. The reaction is usually heated to overcome the activation energy of the substitution.

-

Step 2: Amination: The second substitution with ammonia introduces the 4-amino group. This step often requires more forcing conditions (higher temperatures) due to the deactivating effect of the electron-donating morpholine group on the pyrimidine ring. The use of a sealed vessel may be necessary to maintain a sufficient concentration of ammonia.

Further derivatization of the 4-amino group can be achieved through various methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide range of substituents.

Unveiling the Biological Potential: Dual Roles in Oncology and Inflammation

While direct biological data for this compound is limited, extensive research on its structural analogs strongly suggests its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation.

A Potent Scaffold for PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8] Numerous studies have demonstrated that the morpholinopyrimidine scaffold is a key pharmacophore for potent and selective PI3K/mTOR inhibitors.[6][9]

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.

The morpholine oxygen is known to form a critical hydrogen bond within the ATP-binding pocket of PI3K, contributing to the high affinity of these inhibitors. It is highly probable that this compound acts as an ATP-competitive inhibitor of PI3K and potentially mTOR.

A Scaffold for Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases. The morpholinopyrimidine scaffold has also been explored for its anti-inflammatory properties.[10] Derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[10] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10]

Caption: Proposed anti-inflammatory mechanism of action.

The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a master regulator of the inflammatory response.

Experimental Protocols: A Practical Guide to Biological Evaluation

To empirically determine the biological activity of this compound, a series of robust and validated in vitro assays are required. The following protocols provide a step-by-step guide for assessing its potential as a PI3K/mTOR inhibitor and as an anti-inflammatory agent.

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound.

Detailed Protocol: PI3K HTRF Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to quantify the in vitro inhibitory activity of this compound against PI3K isoforms.[11][12]

Principle: This is a competitive immunoassay where the production of PIP3 by PI3K displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain/anti-GST-Europium cryptate/streptavidin-XL665 complex, leading to a decrease in the HTRF signal.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

PI3K HTRF Assay Kit (containing PIP2 substrate, biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, Streptavidin-XL665, and assay buffer)

-

ATP

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme/substrate mix. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection mix containing biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, and Streptavidin-XL665.

-

Incubation: Incubate for at least 2 hours at room temperature to allow for the detection complex to form.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Detailed Protocol: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is for determining the effect of this compound on the PI3K/Akt signaling pathway in a cellular context by measuring the phosphorylation of Akt at Ser473.[13]

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and run the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total Akt and anti-β-actin antibodies for loading controls.

-

Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.

Detailed Protocol: Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay is used to quantify nitrite (a stable metabolite of NO) in cell culture supernatants to assess the anti-inflammatory activity of this compound.[7][14]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is proportional to the nitrite concentration.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatants.

-

Standard Curve Preparation: Prepare a sodium nitrite standard curve in the cell culture medium.

-

Griess Reaction: Add the Griess reagent to the standards and samples in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics. Based on the extensive research on its analogs, it is highly likely to exhibit inhibitory activity against the PI3K/Akt/mTOR pathway and possess anti-inflammatory properties. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its biological activities.

Future research should focus on obtaining direct experimental evidence of its kinase inhibitory profile and anti-inflammatory efficacy. A detailed structure-activity relationship (SAR) study, by synthesizing and testing a library of analogs, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. The journey from a promising scaffold to a clinical candidate is arduous, but the foundational information and methodologies outlined in this guide provide a solid starting point for the scientific community to unlock the full potential of this compound.

References

-

ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19035-19048. [Link]

-

Rebollo-Jareño, A., et al. (2019). Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells. Journal of Hematology & Oncology, 12(1), 1-16. [Link]

-

PubMed. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 887463. [Link]

-

PubMed. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]

-

MDPI. (2015). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 15(9), 23311-23340. [Link]

-

PubMed Central. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of hematology/oncology, 9(5), 12-21. [Link]

-

Protocol Online. (2019). Protocol Griess Test. Retrieved from [Link]

-

Weng, L., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3298-3311. [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

PubMed. (2013). Two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones as new non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Food and Chemical Toxicology, 55, 493-497. [Link]

-

PubMed. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781-12801. [Link]

-

ResearchGate. (n.d.). IC50 values of dual anti-fungal, anti-inflammatory inhibitors (µM),.... Retrieved from [Link]

-

PubMed Central. (2013). The mTOR (Mammalian Target of Rapamycin) Kinase Maintains Integrity of mTOR Complex 2. The Journal of biological chemistry, 288(41), 29323-29329. [Link]

-

PubMed Central. (2014). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Current protocols in pharmacology, 67, 12.18.1-12.18.14. [Link]

-

MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435. [Link]

-

NIST. (n.d.). 2-Pyridinamine, 6-methyl-. Retrieved from [Link]

-

mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

Sources

- 1. Two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones as new non-purine xanthine oxidase inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine | 380875-93-4 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 28732-85-6 [chemicalbook.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine: Synthesis, Mechanisms, and Therapeutic Prospects

Foreword: The Architectural Elegance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, through a combination of favorable pharmacokinetics and versatile binding capabilities, serve as foundational blueprints for the development of novel therapeutic agents. The pyrimidine ring, a cornerstone of nucleic acids, is one such scaffold. Its inherent ability to engage in hydrogen bonding and occupy the ATP-binding pockets of kinases has made it a focal point of drug discovery. When fused with the morpholine moiety—a group known to enhance aqueous solubility and metabolic stability—a powerful synergistic partnership emerges. This guide delves into the technical intricacies of a specific embodiment of this partnership: 2-Methyl-6-morpholinopyrimidin-4-amine. While the specific chronology of its initial synthesis is not extensively documented, its existence is a logical progression in the exploration of aminopyrimidine-based kinase inhibitors. This document will, therefore, treat its "discovery" as a rational design evolution, providing a comprehensive overview of its synthesis, potential mechanisms of action, and prospective applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 28732-85-6 | [1][2] |

| Molecular Formula | C₉H₁₄N₄O | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Purity | ≥98% (Commercially available) | [1][2] |

| Storage | Sealed in dry, 2-8°C | [1][2] |

| SMILES | N=1C(=NC(=CC1N)N2CCOCC2)C | [1][2] |

A Rational Path to Discovery: Synthesis and Chemical Logic

The synthesis of this compound can be logically deduced from established methodologies for the preparation of substituted pyrimidines. A plausible and efficient synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.

Proposed Synthetic Pathway

The synthesis likely commences with a commercially available and appropriately substituted dichloropyrimidine. A step-wise approach allows for the controlled introduction of the morpholine and amine functionalities.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of the target compound, based on analogous reactions reported in the literature.

Step 1: Synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)morpholine

-

To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in isopropanol (10 volumes), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-((6-chloro-2-methylpyrimidin-4-yl)amino)morpholine.

Step 2: Synthesis of this compound

-

In a sealed pressure vessel, dissolve the intermediate from Step 1 (1.0 eq) in a solution of ammonia in methanol (7N).

-

Heat the mixture to 100-120°C for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.

Mechanism of Action: Targeting Cellular Signaling Cascades

The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive inhibitor by mimicking the adenine ring of ATP.[3] The morpholine moiety often contributes to target specificity and improved pharmacokinetic properties. It is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.

Potential Kinase Targets and Signaling Pathways

Derivatives of morpholinopyrimidine have shown significant activity as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Beyond the PI3K pathway, other kinases are plausible targets. The 2,4-diaminopyrimidine core is a known scaffold for inhibitors of various tyrosine kinases, including Focal Adhesion Kinase (FAK) and Bruton's tyrosine kinase (BTK).[5][6]

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives.[1][7] This activity may be mediated through the inhibition of inflammatory signaling pathways, potentially involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7]

Therapeutic Potential and Future Directions

The structural motifs present in this compound suggest a range of potential therapeutic applications, primarily in oncology and inflammatory diseases.

-

Oncology : As a putative kinase inhibitor, this compound could be explored for its efficacy in cancers driven by aberrant PI3K/Akt/mTOR signaling, such as certain breast, lung, and hematological malignancies.[4]

-

Inflammatory Disorders : The potential to modulate iNOS and COX-2 pathways suggests utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[1][7]

-

Antimicrobial Applications : The pyrimidine nucleus is found in numerous antimicrobial agents, and some morpholine-containing compounds have demonstrated antimicrobial and anti-urease activities.[8][9][10]

Future research should focus on a comprehensive biological characterization of this compound. This would include broad kinase profiling to identify its primary targets, cell-based assays to determine its anti-proliferative and anti-inflammatory efficacy, and in vivo studies to evaluate its pharmacokinetic properties and therapeutic potential in relevant disease models.

Conclusion

This compound stands as a compelling example of rational drug design, leveraging the strengths of two privileged scaffolds. While its specific history is not deeply chronicled, its chemical logic is clear. Its plausible synthesis from readily available starting materials and its potential to modulate key signaling pathways, particularly as a kinase inhibitor, make it a molecule of significant interest for further investigation. This guide provides a foundational technical overview to inspire and inform future research into the therapeutic applications of this and related morpholinopyrimidine derivatives.

References

-

ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link][1]

-

ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link][7]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link][11]

-

PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link][12]

-

ScienceDirect. (2024). The identification of novel kinase inhibitor. Retrieved from [Link][13]

-

PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link][8]

-

PubMed. (2018). 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Retrieved from [Link][9]

-

PubMed. (2015). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. precisionfda.org [precisionfda.org]

- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-6-morpholinopyrimidin-4-amine

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] The functionalization of this heterocyclic system offers a versatile platform for developing novel therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6][7] Within this chemical space, 2-Methyl-6-morpholinopyrimidin-4-amine represents a molecule of significant interest. While direct, in-depth studies on its specific mechanism of action are not extensively documented in publicly available literature, the known biological activities of structurally related morpholinopyrimidine derivatives provide a strong foundation for a hypothesized mechanism and a clear path for its experimental validation.[1][6][8][9]

This guide presents a proposed mechanism of action for this compound, drawing upon the established anti-inflammatory properties of similar compounds.[1][6][8] More importantly, it provides a comprehensive, step-by-step experimental framework for researchers and drug development professionals to rigorously test this hypothesis. The protocols and workflows described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the elucidation of the compound's core biological functions.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Based on the activities of analogous morpholinopyrimidine derivatives, we hypothesize that this compound functions as an anti-inflammatory agent by targeting key enzymes in the inflammatory cascade: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6][8] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) in macrophages, the expression of iNOS and COX-2 is dramatically upregulated. iNOS produces large quantities of nitric oxide (NO), a key inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which also contribute to inflammation and pain.

Our proposed signaling pathway is as follows:

Caption: Proposed inhibitory action on the iNOS and COX-2 inflammatory pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test this hypothesized mechanism, a multi-faceted approach is required, progressing from cellular assays to more specific molecular-level investigations.

Phase 1: Cellular Anti-inflammatory Activity

The initial step is to determine if this compound exhibits anti-inflammatory effects in a relevant cellular model. The RAW 264.7 macrophage cell line is an excellent and widely used model for this purpose.[6][8]

Objective: To quantify the inhibitory effect of the compound on the production of nitric oxide (NO) in LPS-stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant. A reduction in nitrite levels in the presence of the compound indicates inhibition of NO production.

Detailed Protocol: Nitric Oxide Production (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., L-NAME).

-

LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cytotoxicity Assay (Parallel Plate): Concurrently, run a parallel plate treated under the same conditions and perform an MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Analysis and Interpretation:

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).

-

A dose-dependent decrease in NO production without significant cytotoxicity would strongly suggest an anti-inflammatory effect.

Caption: Workflow for determining the effect on nitric oxide production.

Phase 2: Molecular Target Expression Analysis

Following the confirmation of cellular activity, the next logical step is to investigate whether the compound affects the expression of the hypothesized target proteins, iNOS and COX-2.

Objective: To determine if this compound inhibits the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. A decrease in the band intensity corresponding to iNOS and COX-2 in compound-treated cells would indicate an effect on their expression.

Detailed Protocol: Western Blot Analysis

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and stimulate with LPS as described in the Griess assay protocol.

-

Cell Lysis: After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis and Interpretation:

-

Perform densitometric analysis of the protein bands using image analysis software.

-

Normalize the band intensity of iNOS and COX-2 to the corresponding loading control.

-

A dose-dependent reduction in the normalized iNOS and COX-2 protein levels would support the hypothesis that the compound acts by downregulating the expression of these enzymes.

Caption: Workflow for Western blot analysis of iNOS and COX-2 expression.

Phase 3: Direct Enzyme Inhibition Assays

While changes in protein expression are informative, it is crucial to determine if this compound can directly inhibit the enzymatic activity of iNOS and COX-2. This distinguishes between an effect on protein synthesis and a direct interaction with the enzyme.

Objective: To assess the direct inhibitory potential of the compound on the activity of purified iNOS and COX-2 enzymes.

Principle: Cell-free enzyme activity assays measure the function of the isolated enzyme in the presence of its substrate and the test compound. Commercially available kits are often used for this purpose.

Detailed Protocol: In Vitro Enzyme Inhibition Assays

-

COX-2 Inhibition Assay (Fluorometric):

-

Use a commercial COX-2 inhibitor screening kit.

-

In a 96-well plate, add assay buffer, a fluorescent probe, and purified COX-2 enzyme.

-

Add various concentrations of this compound or a known inhibitor (e.g., celecoxib).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX-2 activity.

-

-

iNOS Inhibition Assay (Colorimetric):

-

Use a commercial iNOS inhibitor screening kit.

-

The assay measures the conversion of L-arginine to NO.

-

In a 96-well plate, add purified iNOS enzyme, necessary cofactors (e.g., NADPH, FAD, FMN, BH4), and L-arginine.

-

Add various concentrations of the test compound.

-

Incubate to allow for NO production.

-

Quantify the generated NO using the Griess reaction as described previously.

-

Data Analysis and Interpretation:

-

For both assays, calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value for direct enzyme inhibition.

-

If the compound shows a low IC₅₀ value in these assays, it indicates direct inhibition of the enzyme's catalytic activity. If the IC₅₀ is high or there is no inhibition, the mechanism is more likely related to the regulation of enzyme expression.

Summary of Expected Quantitative Data

The following table summarizes the type of quantitative data that would be generated from the proposed experimental plan, with hypothetical values for a compound with the proposed mechanism of action.

| Assay | Parameter | Expected Value for Active Compound | Interpretation |

| Griess Assay (RAW 264.7) | IC₅₀ | 5 - 20 µM | Potent inhibition of cellular nitric oxide production. |

| Cell Viability (MTT) | CC₅₀ | > 100 µM | The observed anti-inflammatory effect is not due to cytotoxicity. |

| Western Blot (iNOS) | % Decrease | Dose-dependent reduction | The compound reduces the amount of iNOS protein. |

| Western Blot (COX-2) | % Decrease | Dose-dependent reduction | The compound reduces the amount of COX-2 protein. |

| In Vitro iNOS Inhibition | IC₅₀ | > 50 µM | The compound does not directly inhibit the iNOS enzyme. |

| In Vitro COX-2 Inhibition | IC₅₀ | > 50 µM | The compound does not directly inhibit the COX-2 enzyme. |

Conclusion

This technical guide outlines a robust and scientifically rigorous approach to defining the mechanism of action for this compound. By systematically progressing from cellular effects to the analysis of molecular targets, researchers can build a comprehensive and evidence-based understanding of this compound's biological activity. The presented hypothesis, centered on the downregulation of iNOS and COX-2 expression, provides a strong starting point for this investigation. The successful execution of these experiments will not only elucidate the specific mechanism of this molecule but also contribute valuable knowledge to the broader field of pyrimidine-based drug discovery.

References

- Benchchem. 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine | 380875-93-4.

- ChemScene. This compound | 28732-85-6.

- PubChem. N,N-diethyl-6-methyl-2-morpholinopyrimidin-4-amine | C13H22N4O.

- RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- PubMed Central (PMC). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- An updated review on morpholine derivatives with their pharmacological actions. (2022).

- ResearchGate. (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- SciSpace. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

-

PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Available from:

- ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- ChemicalBook. This compound CAS#: 28732-85-6.

- PubMed. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.

- PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.

- PubMed. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation.

- PubChem. 2-Methylpyrimidin-4-amine | C5H7N3.

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine | 380875-93-4 | Benchchem [benchchem.com]

- 11. chemscene.com [chemscene.com]

Unveiling the Molecular quarry: A Technical Guide to the Biological Targets of 2-Methyl-6-morpholinopyrimidin-4-amine and its Analogs

Introduction: The Prominence of the Morpholinopyrimidine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the identification of selective kinase inhibitors is a paramount objective. The morpholinopyrimidine scaffold has emerged as a privileged structure, frequently incorporated into potent inhibitors of key signaling pathways that drive cellular proliferation and survival. The compound 2-Methyl-6-morpholinopyrimidin-4-amine represents a fundamental building block within this chemical class. While direct and extensive research on this specific molecule is not widely published, its structural motifs strongly suggest an affinity for the ATP-binding pockets of various protein kinases. This guide will delve into the established biological targets of closely related morpholinopyrimidine derivatives, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will use the well-characterized dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, VS-5584, as a primary exemplar to illustrate the principles of target identification, validation, and the elucidation of the mechanism of action.

The PI3K/Akt/mTOR Signaling Nexus: A Prime Target for Morpholinopyrimidine Derivatives

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3] Morpholinopyrimidine derivatives have demonstrated significant promise as inhibitors of this pathway, often exhibiting potent activity against both PI3K and mTOR kinases.[4]

The rationale behind targeting this pathway stems from the frequent mutations and amplifications of key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) in various tumors.[5] Constitutive activation of this pathway leads to uncontrolled cell growth and resistance to apoptosis.[3]

Below is a diagram illustrating the central role of PI3K and mTOR in this signaling cascade and the points of inhibition by morpholinopyrimidine-based inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Identifying the Primary Biological Targets: A Methodological Approach

The process of identifying and validating the biological targets of a novel compound like this compound involves a multi-faceted approach, combining biochemical and cellular assays.

In Vitro Kinase Assays: The First Line of Inquiry

The initial step in characterizing a potential kinase inhibitor is to assess its activity against a panel of purified kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.

Principle of the Assay: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

This protocol is a generalized framework and should be optimized for specific kinases and assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).

-

Reagent Preparation:

-

Prepare a stock solution of this compound (or an analog like VS-5584) in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-

Prepare a solution of the recombinant kinase (e.g., PI3Kα, mTOR) in kinase buffer.

-

Prepare a solution of the substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR) and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

-

Add the kinase solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature or 37°C for a specified duration.

-

Stop the reaction (e.g., by adding EDTA).

-

-

Detection and Data Analysis:

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity measurement, fluorescence polarization, or luminescence).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Quantitative Data Summary for VS-5584 (Exemplar):

| Target | IC50 (nM) |

| PI3Kα | 16 |

| PI3Kβ | 68 |

| PI3Kγ | 25 |

| PI3Kδ | 42 |

| mTOR | 37 |

| Data synthesized from multiple sources.[1][6][7] |

This data demonstrates the potent and relatively equipotent inhibition of all Class I PI3K isoforms and mTOR by VS-5584, a characteristic feature of dual PI3K/mTOR inhibitors.[1]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in situ.[8]

Principle of CETSA: The thermal stability of a protein is altered upon ligand binding. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of binding.[8]

Experimental Workflow: Western Blot-Based CETSA

Caption: A simplified workflow for a Western blot-based Cellular Thermal Shift Assay.

Detailed Protocol Steps:

-

Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound or vehicle control for a defined period.

-

Heating: Harvest and resuspend the cells. Aliquot the cell suspension and heat the samples across a range of temperatures using a thermal cycler.

-

Lysis: Lyse the cells to release their contents.

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Analysis: Quantify the band intensities at each temperature and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.

Validating Downstream Pathway Modulation: Western Blot Analysis

Confirmation of target engagement should be followed by demonstrating the functional consequence of this interaction on the downstream signaling pathway. Western blotting is a widely used technique to assess changes in the phosphorylation status of key signaling proteins.

Principle of the Assay: Following treatment with an inhibitor, cell lysates are subjected to gel electrophoresis to separate proteins by size. These proteins are then transferred to a membrane and probed with antibodies specific for both the total and phosphorylated forms of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.

Experimental Protocol: Western Blot for p-Akt and p-S6

-

Cell Treatment and Lysis:

-